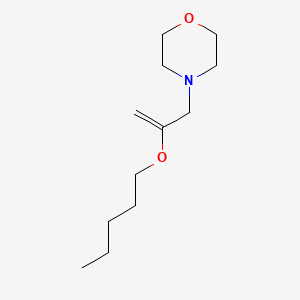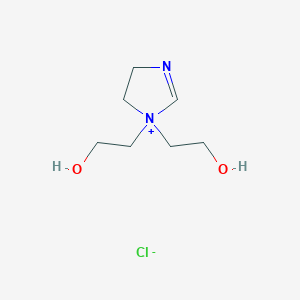
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a unique structure that includes an imidazolium core substituted with hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of imidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium core can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced imidazole derivatives, and substituted imidazolium compounds with various functional groups.
Scientific Research Applications
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The imidazolium core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium derivatives with different substituents, such as:
- 1,1-Bis(2-hydroxyethyl)-3-methylimidazolium chloride
- 1,1-Bis(2-hydroxyethyl)-2-ethylimidazolium chloride
- 1,1-Bis(2-hydroxyethyl)-4,5-dimethylimidazolium chloride
Uniqueness
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyethyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
63837-04-7 |
|---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C7H15N2O2.ClH/c10-5-3-9(4-6-11)2-1-8-7-9;/h7,10-11H,1-6H2;1H/q+1;/p-1 |
InChI Key |
BVQSXBJVEVTCEF-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+](C=N1)(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


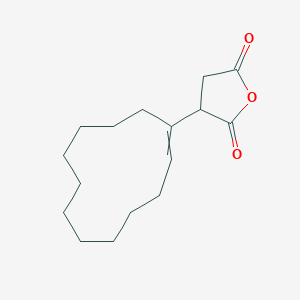
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
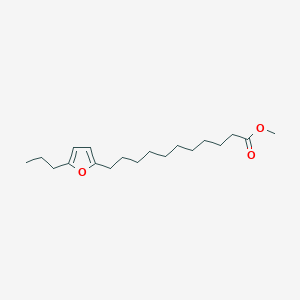
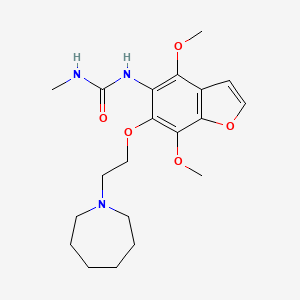


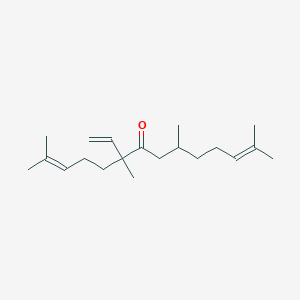



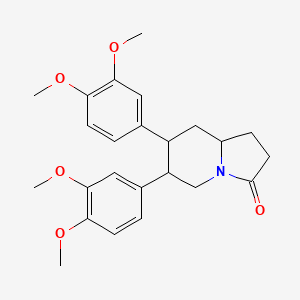
stannane](/img/structure/B14485260.png)

